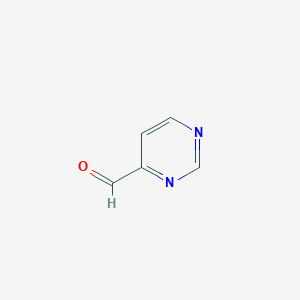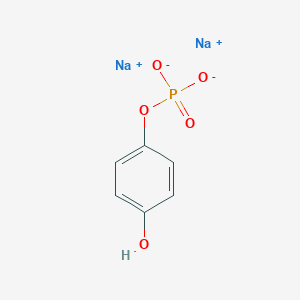
Sodium 4-hydroxyphenyl phosphate
説明
Sodium 4-hydroxyphenyl phosphate (Na4HPO4) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, and is commonly used as a buffer, a reagent, and a catalyst. This compound is used to study the biochemical and physiological effects of various compounds, as well as to improve the accuracy of lab experiments.
科学的研究の応用
1. Role in Phosphate Homeostasis
Sodium 4-hydroxyphenyl phosphate, as a phosphate-based compound, is implied to play a role in phosphate homeostasis. Phosphates are essential for various biological processes including energy metabolism, nucleic acid synthesis, and cell signaling. The regulation of phosphate homeostasis involves several hormones and phosphaturic peptides that interact with sodium-phosphate cotransporters, influencing the uptake of phosphate from the extracellular environment and maintaining overall balance (Berndt & Kumar, 2006).
2. Inhibition of Corrosion in Alkaline Solutions
Research has explored the use of phosphate compounds, including sodium phosphate, as non-toxic corrosion inhibitors. In alkaline media simulating the electrolyte in concrete pores, these compounds, by forming a protective layer on the steel surface, show potential in reducing corrosion activity, especially in the presence of chloride ions. This suggests a significant application in preserving the integrity of steel structures (Etteyeb et al., 2007).
3. Fluorogenic Reaction for Biomarker Identification
In a novel approach, a fluorogenic reaction involving this compound was reported for the first time. This reaction led to the in situ formation of fluorescent silicon-containing polymer dots (Si-PDs), which found application in alkaline phosphatase (ALP) activity assay and immunoassay. This innovative method has significant implications in biomarker identification, disease diagnosis, and inhibitor screening, marking a crucial contribution to medical research and diagnostics (Liu et al., 2020).
4. Hydroxyapatite Nanoparticle Formation
In the field of material science, this compound has been implicated in the synthesis of hydroxyapatite nanoparticles. The hydrothermal method, utilizing this compound, facilitates the formation of plate-like nanocrystals of hydroxyapatite, which are of interest due to their potential applications in medical implants, drug delivery systems, and other biomedical applications (Zhang et al., 2009).
作用機序
Target of Action
Sodium 4-hydroxyphenyl phosphate primarily targets Alkaline Phosphatase (ALP) , an enzyme that plays a crucial role in various biochemical processes . ALP is known for its ability to catalyze the hydrolysis of phosphate esters in an alkaline environment .
Mode of Action
The compound interacts with its target, ALP, through a process known as enzymatic hydrolysis . In this process, ALP catalyzes the hydrolysis of this compound into hydroquinone . This interaction results in significant changes in the biochemical environment, leading to the generation of specific products .
Biochemical Pathways
The hydrolysis of this compound by ALP leads to the production of hydroquinone . This process affects the biochemical pathways associated with the generation of fluorescent silicon-containing polymer dots (Si-PDs) . The hydroquinone produced controls the generation of these Si-PDs, which are used in various biochemical assays .
Result of Action
The enzymatic hydrolysis of this compound by ALP results in the production of hydroquinone . This hydroquinone then controls the generation of fluorescent Si-PDs . These Si-PDs have significant applications in biochemical assays, including the detection of ALP activity and immunoassays .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of ALP, the primary target of the compound, is known to be influenced by pH levels . Therefore, changes in the pH of the environment could potentially affect the efficacy and stability of this compound. Additionally, other factors such as temperature and the presence of other biochemical entities could also influence the compound’s action.
将来の方向性
生化学分析
Biochemical Properties
Sodium 4-hydroxyphenyl phosphate interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the alkaline phosphatase (ALP)-catalyzed hydrolysis, which is a crucial biochemical reaction . The nature of these interactions is complex and often involves the formation of intermediate complexes that facilitate the biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, alterations in the concentrations of extracellular phosphate modulate type III sodium–phosphate cotransporter activity on the plasma membrane, triggering changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been shown to participate in the fluorogenic reaction to prepare fluorescent silicon-containing polymer dots .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that phosphate compounds can have threshold effects and may cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is known that phosphate homeostasis is primarily mediated by fibroblast growth factor 23 (FGF23), vitamin D, and parathyroid hormone (PTH) .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters . For instance, it is known that the SLC34 family of sodium-driven phosphate cotransporters mediates the translocation of divalent inorganic phosphate .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. While specific information on this compound is limited, it is known that phosphate compounds play crucial roles in various subcellular compartments . For instance, phosphate is an essential component of phospholipids in plasma membranes and organelle membranes .
特性
IUPAC Name |
disodium;(4-hydroxyphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O5P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4,7H,(H2,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYKXZZXDRGNST-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596669 | |
| Record name | Disodium 4-hydroxyphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20368-79-0 | |
| Record name | Disodium 4-hydroxyphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "In situ formation of fluorescent silicon-containing polymer dots for alkaline phosphatase activity detection and immunoassay". What role does Sodium 4-hydroxyphenyl phosphate play in this context?
A1: this compound acts as a substrate for the enzyme alkaline phosphatase (ALP). [] ALP cleaves the phosphate group from this compound, generating free 4-hydroxyphenol. This product can then undergo further reactions, such as oxidation, leading to the formation of fluorescent products. In the context of this research, the fluorescence generated is directly proportional to the activity of ALP, enabling its detection and quantification. This principle can be further applied in immunoassays, where ALP is often conjugated to antibodies. The amount of fluorescent signal generated can then be correlated to the concentration of the target analyte.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

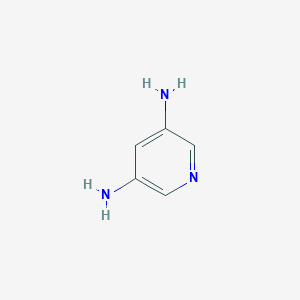
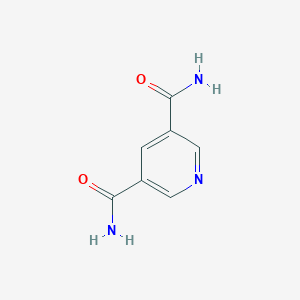

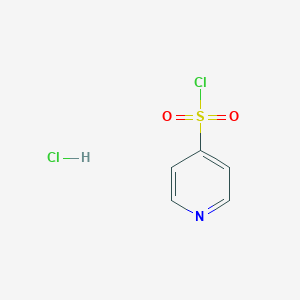
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

